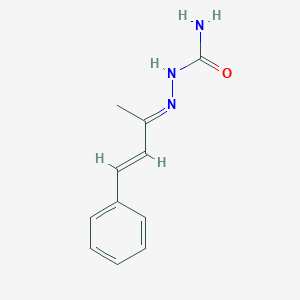
Benzylideneacetone semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylideneacetone semicarbazone (BASC) is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BASC is a semicarbazone derivative of benzylideneacetone, which is a well-known chalcone compound. BASC has been synthesized using various methods, and its mechanism of action has been studied in detail.
科学的研究の応用
Benzylideneacetone semicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been studied for its potential use as a fluorescence probe for the detection of metal ions.
作用機序
The mechanism of action of Benzylideneacetone semicarbazone is not fully understood. However, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains.
実験室実験の利点と制限
One of the main advantages of Benzylideneacetone semicarbazone is its potential use as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. This compound has also been shown to exhibit fluorescence properties, which make it a potential candidate for use as a fluorescence probe. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on Benzylideneacetone semicarbazone. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the study of the structure-activity relationship of this compound and its derivatives. Additionally, the potential use of this compound as a fluorescence probe for the detection of metal ions could be further explored. Finally, the potential use of this compound as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections could be further investigated.
Conclusion
This compound (this compound) is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. This compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to exhibit fluorescence properties, which make it a potential candidate for use as a fluorescence probe. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments. There are several future directions for the research on this compound, including the development of more efficient synthesis methods, the study of the structure-activity relationship of this compound and its derivatives, and the potential use of this compound as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections.
合成法
Benzylideneacetone semicarbazone can be synthesized using various methods. One of the most commonly used methods involves the reaction of benzylideneacetone with semicarbazide hydrochloride in the presence of sodium acetate. The reaction mixture is heated under reflux for several hours, and the resulting this compound is obtained by filtration and recrystallization.
特性
CAS番号 |
1722-63-0 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC名 |
[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C11H13N3O/c1-9(13-14-11(12)15)7-8-10-5-3-2-4-6-10/h2-8H,1H3,(H3,12,14,15)/b8-7+,13-9+ |
InChIキー |
XEAXZEMHSLDEEG-NJHPPEEMSA-N |
異性体SMILES |
C/C(=N\NC(=O)N)/C=C/C1=CC=CC=C1 |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1 |
正規SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1 |
その他のCAS番号 |
5468-31-5 |
ピクトグラム |
Irritant |
同義語 |
(4-phenylbut-3-en-2-ylideneamino)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)


![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)



![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)

